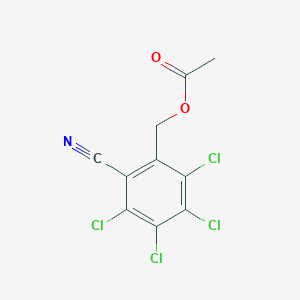
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one with bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The furan ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.
Major Products Formed
Substitution: Products with different halogen atoms or other substituents replacing the bromine atoms.
Reduction: Formation of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-aminofuran-2-yl)propan-1-one.
Oxidation: Formation of oxidized derivatives of the furan ring.
Scientific Research Applications
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study biological pathways and interactions involving brominated and nitrofuran compounds.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitro group can participate in various binding interactions, affecting the activity of the target molecules. The compound may also generate reactive intermediates that can modify biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-3-(4-chlorophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrothiophen-2-yl)propan-1-one
- 2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrobenzofuran-2-yl)propan-1-one
Uniqueness
2,3-Dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is unique due to the combination of bromine atoms, a nitrofuran moiety, and a phenyl ring
Properties
CAS No. |
90251-75-5 |
|---|---|
Molecular Formula |
C13H8Br3NO4 |
Molecular Weight |
481.92 g/mol |
IUPAC Name |
2,3-dibromo-3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br3NO4/c14-8-3-1-7(2-4-8)11(15)12(16)13(18)9-5-6-10(21-9)17(19)20/h1-6,11-12H |
InChI Key |
YIGCRRBXVLDACZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)
![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)
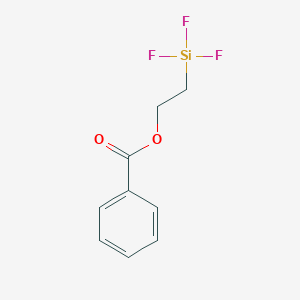
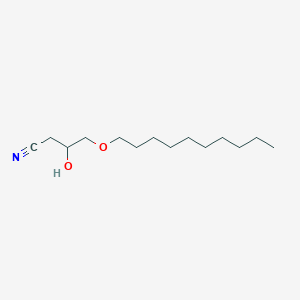
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)

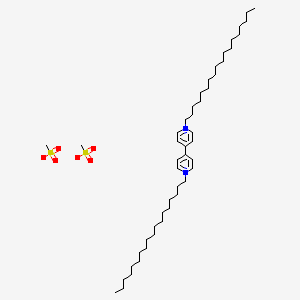
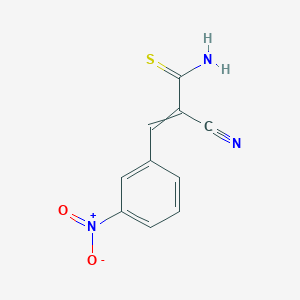
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)
